3-(2,4-difluorophenoxy)benzoic acid
Description
3-(2,4-Difluorophenoxy)benzoic acid is a fluorinated aromatic compound characterized by a benzoic acid core linked to a 2,4-difluorophenyl group via an ether (phenoxy) bridge. The 2,4-difluorophenoxy moiety introduces strong electron-withdrawing effects due to the electronegativity of fluorine, enhancing the acidity of the carboxylic acid group (pKa ≈ 2.8–3.2) compared to non-fluorinated analogs. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the development of enzyme inhibitors and UV-absorbing materials . Its structural rigidity and stability under acidic conditions make it suitable for applications requiring precise electronic modulation .
Properties
CAS No. |
1479214-66-8 |
|---|---|
Molecular Formula |
C13H8F2O3 |
Molecular Weight |
250.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorophenoxy)benzoic acid typically involves the reaction of 2,4-difluorophenol with a suitable benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to couple the aryl halide with a boronic acid derivative . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The use of automated systems for reagent addition and product isolation is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(2,4-Difluorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,4-difluorophenoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electron-Withdrawing Effects: Fluorine substituents (e.g., 2,4-difluoro) lower the pKa of benzoic acid compared to chlorine analogs (e.g., 2,4-dichloro derivatives in and ), enhancing acidity . 3,5-Difluorobenzoic acid (pKa ~1.8) is more acidic than this compound due to direct fluorine substitution on the benzoic acid ring .
Steric and Electronic Modulation: The 2,4-difluorophenoxy group in the target compound creates a planar structure, favoring π-π stacking in enzyme binding pockets, as seen in GSK 2837808 A (), a lactate dehydrogenase inhibitor . Chlorine-substituted analogs (e.g., ) exhibit reduced electronic effects but higher lipophilicity (logP ~3.5 vs. ~2.8 for difluoro derivatives), impacting membrane permeability .
Linkage Type :
- Ether linkages (as in the target compound) confer hydrolytic stability compared to ester or amide analogs (e.g., ), which are prone to enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
